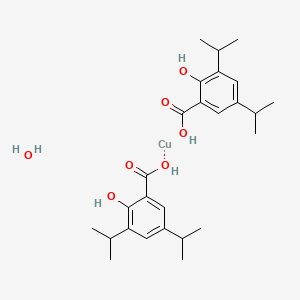
Copper(II) 3,5-diisopropylsalicylate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) 3,5-diisopropylsalicylate hydrate is an organometallic compound with the chemical formula C26H34CuO6·xH2O. It is known for its green powder appearance and is used in various scientific and industrial applications. This compound is a complex of copper with 3,5-diisopropylsalicylic acid, which is a derivative of salicylic acid .
Méthodes De Préparation
Copper(II) 3,5-diisopropylsalicylate hydrate can be synthesized through the reaction of 3,5-diisopropylsalicylic acid with copper(II) salts such as copper(II) acetate or copper(II) sulfate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then isolated by filtration and recrystallization .
Analyse Des Réactions Chimiques
Copper(II) 3,5-diisopropylsalicylate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where the copper ion changes its oxidation state.
Substitution Reactions: The compound can undergo ligand exchange reactions where the 3,5-diisopropylsalicylate ligand is replaced by other ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Copper(II) 3,5-diisopropylsalicylate hydrate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Copper(II) 3,5-diisopropylsalicylate hydrate involves its ability to interact with biological molecules. The copper ion can coordinate with various functional groups in proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition of enzyme activity or the stabilization of protein structures . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Copper(II) 3,5-diisopropylsalicylate hydrate can be compared with other copper(II) complexes such as:
Copper(II) acetate hydrate: Similar in its use as a catalyst but differs in its ligand structure.
Copper(II) hexafluoroacetylacetonate hydrate: Used in similar catalytic applications but has different solubility and stability properties.
Copper(II) trifluoroacetate hydrate: Another copper(II) complex with distinct reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its specific ligand interactions and its applications in both biological and industrial contexts.
Propriétés
Numéro CAS |
123334-28-1 |
|---|---|
Formule moléculaire |
C52H70Cu2O13 |
Poids moléculaire |
1030.2 g/mol |
Nom IUPAC |
dicopper;2-hydroxy-3,5-di(propan-2-yl)benzoate;hydrate |
InChI |
InChI=1S/4C13H18O3.2Cu.H2O/c4*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;;/h4*5-8,14H,1-4H3,(H,15,16);;;1H2/q;;;;2*+2;/p-4 |
Clé InChI |
LXTUNHBCYCYLJT-UHFFFAOYSA-J |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.O.[Cu] |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.O.[Cu+2].[Cu+2] |
Origine du produit |
United States |
Q1: What happens when Copper(II) 3,5-diisopropylsalicylate hydrate is dissolved in dimethyl sulfoxide (DMSO)?
A1: When this compound (C26H34CuO6·xH2O) is dissolved in DMSO, a fascinating structural transformation occurs. The DMSO molecules, acting as ligands, coordinate with the copper(II) ions. This interaction leads to the formation of a distinct crystalline compound: tetrakis-3,5-diisopropylsalicylatobis-dimethylsulfoxidodicopper(II), with the formula [Cu(II)2(3,5-DIPS)4(DMSO)2] [].
Q2: Can you describe the structure of the copper complex formed in this reaction?
A2: The resulting complex is a centrosymmetric binuclear copper complex. Essentially, two copper(II) ions are bridged by four 3,5-diisopropylsalicylate ligands. Each copper(II) ion exhibits a square-pyramidal coordination geometry. Four oxygen atoms from the 3,5-diisopropylsalicylate ligands occupy the square planar positions, while a DMSO molecule occupies the apical position [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















